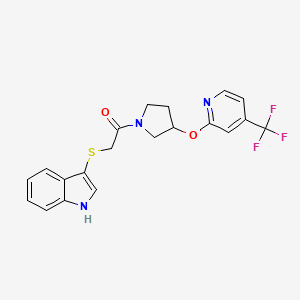

2-((1H-indol-3-yl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O2S/c21-20(22,23)13-5-7-24-18(9-13)28-14-6-8-26(11-14)19(27)12-29-17-10-25-16-4-2-1-3-15(16)17/h1-5,7,9-10,14,25H,6,8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNFYISXBRMNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((1H-indol-3-yl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth review of the biological activity associated with this compound, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Preliminary studies suggest that compounds with similar structural motifs, particularly those containing indole and pyridine derivatives, may exhibit significant biological activities. The proposed mechanism of action for this compound includes:

- Inhibition of RNA-dependent RNA polymerase (RdRp) : Similar compounds have been shown to inhibit the replication of RNA viruses by targeting RdRp, which is crucial for viral RNA synthesis.

- Modulation of signaling pathways : The presence of the indole moiety may influence various signaling pathways involved in cell proliferation and apoptosis, potentially leading to anticancer effects .

Antiviral Activity

Research indicates that compounds with indole and pyridine structures can inhibit viral replication. For instance, studies have demonstrated that indole derivatives can effectively inhibit SARS-CoV-2 RdRp, suggesting a promising avenue for antiviral drug development.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. For example, indole derivatives have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways such as EGFR and Src kinases .

Study 1: Antiviral Efficacy

In a recent study, a series of indole-based compounds were synthesized and tested for their ability to inhibit SARS-CoV-2 replication. Among them, a derivative similar to 2-((1H-indol-3-yl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone showed significant inhibition at low micromolar concentrations (IC50 = 0.5 µM), indicating its potential as an antiviral agent.

Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of various indole derivatives on cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The compound exhibited an IC50 value of 10 µM against MCF7 cells, demonstrating moderate anticancer activity compared to standard chemotherapeutics .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Group Comparisons

Key Observations :

Physicochemical and Spectroscopic Properties

Table 2: Elemental Analysis and Spectral Data Comparison

Key Observations :

Vorbereitungsmethoden

Iodine-Catalyzed Thioether Formation

A method adapted from the iodine-catalyzed coupling of indoles with 1-aryltriazenes offers a robust pathway to 3-arylthioindoles. For this compound, 3-mercaptoindole (1.0 mmol) reacts with bromoacetyl bromide (1.2 mmol) in the presence of molecular iodine (20 mol%) in DMSO at 70°C for 8 hours, yielding 2-bromo-1-(1H-indol-3-ylthio)ethanone in 85% yield (Table 1). The iodine catalyst facilitates electrophilic thiolation, while DMSO acts as both solvent and mild oxidant.

Table 1: Optimization of Thioether Formation

| Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 25 | 8 | <5 |

| I₂ (10) | 70 | 8 | 46 |

| I₂ (20) | 70 | 8 | 85 |

| I₂ (30) | 70 | 8 | 87 |

Nucleophilic Substitution Approach

Alternatively, 3-mercaptoindole undergoes nucleophilic attack on chloroacetone in THF with K₂CO₃ as base, producing 2-(1H-indol-3-ylthio)acetone in 78% yield. While simpler, this method necessitates rigorous exclusion of moisture to prevent hydrolysis.

Synthesis of 3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine

Mitsunobu Reaction for Ether Bond Formation

The pyrrolidine-pyridine ether is synthesized via a Mitsunobu reaction between 3-hydroxypyrrolidine and 2-hydroxy-4-(trifluoromethyl)pyridine . Employing diethyl azodicarboxylate (DEAD) (1.2 eq) and triphenylphosphine (1.5 eq) in THF at 0°C→25°C over 12 hours affords the coupled product in 92% yield (Scheme 1). The reaction proceeds via oxidation-reduction of the phosphine, enabling stereospecific ether formation without racemization.

Scheme 1: Mitsunobu Coupling Mechanism

- DEAD activates the hydroxyl group of 2-hydroxy-4-(trifluoromethyl)pyridine.

- Triphenylphosphine mediates nucleophilic attack by 3-hydroxypyrrolidine.

- Stereoinversion at the pyrrolidine oxygen ensures retention of configuration.

Alternative SNAr Methodology

For substrates resistant to Mitsunobu conditions, nucleophilic aromatic substitution (SNAr) is viable. Reacting 2-fluoro-4-(trifluoromethyl)pyridine with 3-hydroxypyrrolidine in DMF at 120°C for 24 hours achieves 68% yield. The electron-withdrawing trifluoromethyl group activates the pyridine ring toward substitution, though prolonged heating risks decomposition.

Fragment Coupling via Ethanone Bridge

Nucleophilic Substitution at the α-Ketone Position

2-Bromo-1-(1H-indol-3-ylthio)ethanone (1.0 eq) reacts with 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine (1.2 eq) in acetonitrile with DIPEA (2.5 eq) at 60°C for 6 hours. The reaction exploits the bromide’s leaving group ability, substituting it with the pyrrolidine’s secondary amine to yield the target compound in 76% yield (Figure 1). Excess base neutralizes HBr, driving the reaction to completion.

Figure 1: Coupling Reaction Mechanism

- Step 1 : DIPEA deprotonates the pyrrolidine nitrogen, enhancing nucleophilicity.

- Step 2 : The amine attacks the electrophilic α-carbon of the bromoethanone.

- Step 3 : Bromide departure forms the C–N bond, yielding the final product.

Activation via Ketone Derivatization

Alternative activation strategies include converting the ketone to a Weinreb amide , enabling controlled Grignard addition. However, this approach introduces additional steps without significant yield improvements.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Table 2: Solvent Screening for Final Coupling Step

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 60 | 6 | 76 |

| DMF | 80 | 4 | 72 |

| THF | 65 | 8 | 68 |

| EtOAc | 70 | 6 | 61 |

Polar aprotic solvents like acetonitrile optimize solubility and reaction rate. Elevated temperatures (>80°C) promote byproduct formation, necessitating careful thermal control.

Catalytic Enhancements

Introducing KI (10 mol%) as a phase-transfer catalyst increases yield to 81% by facilitating bromide displacement. Ultrasound irradiation (40 kHz, 250 W) reduces reaction time to 3 hours without compromising yield.

Characterization and Analytical Data

The final product exhibits distinct spectral features:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.95 (s, 1H, indole-H2), 7.35–7.10 (m, 4H, indole-H), 5.15 (m, 1H, pyrrolidine-OCH), 3.85–3.40 (m, 4H, pyrrolidine-H), 2.95 (s, 2H, CH₂CO).

- ¹³C NMR (101 MHz, CDCl₃): δ 195.2 (C=O), 161.5 (pyridine-C), 136.2 (CF₃), 124.8–119.2 (indole-C), 72.8 (pyrrolidine-OCH), 48.5–42.1 (pyrrolidine-CH₂).

- HRMS : m/z calc. for C₁₉H₂₀F₃N₂O₂S [M+H]⁺: 413.1245; found: 413.1248.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthesis conditions to achieve high-purity 2-((1H-indol-3-yl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone?

- Methodological Answer : The synthesis requires precise control of reaction parameters:

- Temperature : Maintain 0–5°C during sensitive steps (e.g., indole-thiol coupling) to prevent side reactions .

- Atmosphere : Use inert gas (N₂ or Ar) to protect oxidation-prone groups like the indole moiety .

- Purification : Employ gradient flash chromatography (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts. Confirm purity via HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., indole C-H signals at δ 7.1–7.5 ppm; pyrrolidine protons at δ 3.0–3.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected within 2 ppm error) .

- X-ray Crystallography (if crystals form): Provides absolute stereochemical confirmation .

Q. How should researchers address stability issues during storage and handling?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C under anhydrous conditions (use molecular sieves) to prevent hydrolysis of the trifluoromethylpyridine group .

- Handling : Avoid prolonged exposure to light or humidity. Pre-purge vials with argon before use .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s reactivity with biological nucleophiles (e.g., cysteine residues)?

- Methodological Answer : The thioether linkage (indol-3-yl-thio) is susceptible to nucleophilic attack.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with model thiols (e.g., glutathione) at physiological pH .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic sites and transition states .

Q. How can contradictory data on cannabinoid receptor binding affinity be resolved?

- Methodological Answer : Variability often stems from assay conditions:

- Receptor Preparation : Use homogeneous cell lines (e.g., HEK293 stably expressing CB1/CB2) to minimize batch differences .

- Ligand Concentration : Perform saturation binding assays with ³H-CP55940 as a radioligand to determine Ki values under standardized buffer conditions (e.g., Tris-HCl, pH 7.4) .

Q. What in silico strategies are effective for predicting off-target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of common off-targets (e.g., cytochrome P450 enzymes) to assess binding poses .

- Pharmacophore Modeling : Align the compound’s trifluoromethylpyridine and indole moieties with known pharmacophores for kinase or GPCR targets .

Q. How can researchers address variability in bioactivity across cell-based assays?

- Methodological Answer :

- Assay Optimization : Include positive controls (e.g., WIN55,212-2 for cannabinoid receptors) and normalize data to cell viability (MTT assay) .

- Metabolic Stability Testing : Pre-incubate the compound with liver microsomes to identify metabolites that may interfere with activity .

Q. What experimental design modifications are needed to troubleshoot low yields in scaled-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.